molecular formula C33H29NO4 B1334012 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 959578-04-2

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1334012
CAS No.: 959578-04-2
M. Wt: 503.6 g/mol
InChI Key: YMSCULRHEKRBOZ-UHFFFAOYSA-N
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Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a biphenylmethyl group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid can be used as a probe to study protein-ligand interactions and enzyme mechanisms.

Medicine

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is often introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine.

    Attachment of the Biphenylmethyl Group: This step may involve a coupling reaction using reagents like palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The Fmoc group can act as a protecting group in peptide synthesis, while the biphenylmethyl group can enhance binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid: Similar structure but with a benzyl group instead of a biphenylmethyl group.

    (2S,4R)-1-(tert-butoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid: Similar structure but with a tert-butoxycarbonyl group instead of an Fmoc group.

Uniqueness

The uniqueness of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid lies in its combination of the Fmoc and biphenylmethyl groups, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29NO4/c35-32(36)31-19-23(18-22-14-16-25(17-15-22)24-8-2-1-3-9-24)20-34(31)33(37)38-21-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h1-17,23,30-31H,18-21H2,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSCULRHEKRBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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